N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S2 and its molecular weight is 421.92. The purity is usually 95%.
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Scientific Research Applications
Structural Activity Relationships
In the exploration of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, compounds with related structural motifs have been investigated for their potential in improving metabolic stability and inhibiting cancer cell growth. For instance, compounds with various 6,5-heterocycles were examined as alternatives to enhance metabolic stability, demonstrating significant in vitro potency and in vivo efficacy, indicating their potential application in cancer therapy (Stec et al., 2011).
Antitumor Evaluation
New series of derivatives have been synthesized and evaluated for their antitumor activities. Specifically, derivatives of pyrazolo[3,4-d]pyrimidine exhibited mild to moderate activity against human breast adenocarcinoma cell lines, with certain compounds showing significant activity, suggesting their utility in developing antitumor agents (El-Morsy et al., 2017).
Antimicrobial Activity
Research into novel thiazolidinone and acetidinone derivatives has highlighted their potential antimicrobial activity against a variety of microorganisms. The synthesis of these compounds and their structural analysis suggest they could serve as templates for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Mistry et al., 2009).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c18-11-2-1-3-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-4-6-26-7-5-22/h1-3,8,10H,4-7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPSRKFGAHCRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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